molecular formula C10H17NO B12219880 3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one CAS No. 42984-30-5

3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B12219880
CAS No.: 42984-30-5
M. Wt: 167.25 g/mol
InChI Key: GQLGFPVDTXNPHC-UHFFFAOYSA-N
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Description

3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes an ethylamino group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ethylamino group. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-5,5-dimethylcyclohex-2-en-1-one
  • 3-(Propylamino)-5,5-dimethylcyclohex-2-en-1-one
  • 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

42984-30-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(ethylamino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-4-11-8-5-9(12)7-10(2,3)6-8/h5,11H,4,6-7H2,1-3H3

InChI Key

GQLGFPVDTXNPHC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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